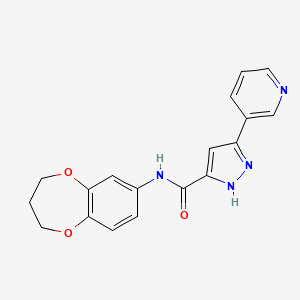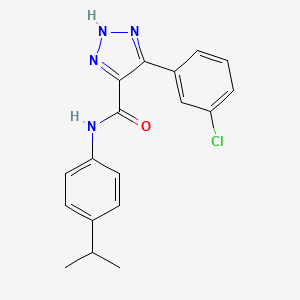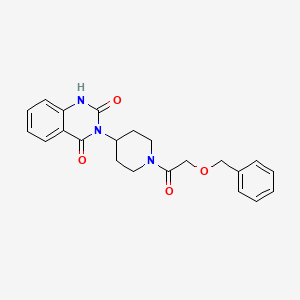![molecular formula C22H29FO5 B14099782 7-[5-Fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoic acid](/img/structure/B14099782.png)
7-[5-Fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flunoprost is a synthetic prostaglandin analogue initially developed by Bayer AG. It is classified as a small molecule drug with the molecular formula C22H29FO5 . Flunoprost has been investigated for its potential therapeutic applications in otorhinolaryngologic and respiratory diseases .
Preparation Methods
The synthesis of Flunoprost involves several steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Flunoprost undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions include hydroxylated and fluorinated derivatives, which can exhibit different biological activities .
Scientific Research Applications
In chemistry, it is used as a model compound to study the reactivity of prostaglandin analogues . In biology, Flunoprost has been investigated for its effects on platelet-activating factor-induced shock in mice . In medicine, it has been explored for its potential to prolong the survival of skin allografts in mice . Additionally, Flunoprost has been studied for its anti-inflammatory properties and its ability to modulate the release of arachidonic acid metabolites .
Mechanism of Action
Flunoprost exerts its effects by mimicking the biological actions of endogenous prostaglandins. It binds to specific prostaglandin receptors, leading to the activation of intracellular signaling pathways . This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses . The molecular targets of Flunoprost include prostaglandin receptors and enzymes involved in the metabolism of arachidonic acid .
Comparison with Similar Compounds
Flunoprost is similar to other prostaglandin analogues such as iloprost, nalador, and nileprost . it exhibits unique properties that distinguish it from these compounds. For example, Flunoprost has been shown to increase the synthesis of thromboxane B2 and prostaglandin F2α, which are not observed with other analogues . Additionally, Flunoprost has a distinct chemical structure that contributes to its specific biological activities .
Similar Compounds:- Iloprost
- Nalador
- Nileprost
- U46619
Properties
Molecular Formula |
C22H29FO5 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
7-[5-fluoro-3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27) |
InChI Key |
KDVWQPQZDKHFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methylbenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14099703.png)



![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099716.png)


![(Z)-N,N'-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid](/img/structure/B14099732.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14099734.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14099744.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099746.png)
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14099771.png)


